![molecular formula C20H16N2O2 B2766136 (Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide CAS No. 872455-70-4](/img/structure/B2766136.png)
(Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide
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Description
(Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide, also known as CTAA, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CTAA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Plant Chemical Defense Mechanisms
Background: In recent studies, researchers have explored the role of diterpenoids in plant defense against herbivores. These specialized metabolites play a crucial role in protecting plants from grazing animals. However, interfering with their biosynthetic pathways can sometimes lead to autotoxicity, where the plant harms itself.
Findings: Silencing specific cytochrome P450 enzymes involved in diterpene biosynthesis (such as those found in wild tobacco, Nicotiana attenuata) resulted in severe autotoxicity symptoms. The inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives caused these harmful effects. Interestingly, the defensive function of diterpenes lies in their ability to inhibit herbivore sphingolipid biosynthesis through post-digestive backbone hydroxylation products.
Implications: By regulating metabolic modifications, tobacco plants avoid self-toxicity while gaining effective herbivore defense. This interaction between plants and their insect herbivores sheds light on how plants address the challenge of using potent chemical defenses without harming themselves .
Environmental Chemistry and Biodegradation Studies
Fate in the Environment:Li, J., Halitschke, R., Li, D., Paetz, C., Su, H., Heiling, S., Xu, S., & Baldwin, I. T. (2021). Controlled hydroxylations of diterpenoids allow for plant chemical defense without autotoxicity. Science, 371(6526), 255–259. DOI: 10.1126/science.abe4713
properties
IUPAC Name |
(Z)-3-(2H-chromen-3-yl)-2-cyano-N-(4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-14-6-8-18(9-7-14)22-20(23)17(12-21)11-15-10-16-4-2-3-5-19(16)24-13-15/h2-11H,13H2,1H3,(H,22,23)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHGMJOKGYCXOP-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC3=CC=CC=C3OC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC3=CC=CC=C3OC2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide |
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